3-(Methylcarbamoyl)pyrazine-2-carboxylic acid

説明

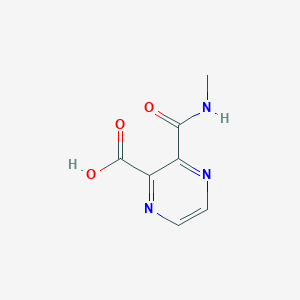

3-(Methylcarbamoyl)pyrazine-2-carboxylic acid is a pyrazine derivative characterized by a pyrazine ring substituted with a methylcarbamoyl group at position 3 and a carboxylic acid group at position 2. This compound is structurally related to pyrazinoic acid, the active metabolite of the antitubercular drug pyrazinamide .

特性

IUPAC Name |

3-(methylcarbamoyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-8-6(11)4-5(7(12)13)10-3-2-9-4/h2-3H,1H3,(H,8,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOYEZHRGBPXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylcarbamoyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: Pyrazine-2-carboxylic acid

Reagent: Methyl isocyanate

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the purification of starting materials, precise control of reaction conditions, and efficient isolation of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity and quality of the compound.

化学反応の分析

Types of Reactions

3-(Methylcarbamoyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction could produce 3-(methylamino)pyrazine-2-carboxylic acid.

科学的研究の応用

Biological Activities

Antimycobacterial Activity

One of the most significant applications of 3-(methylcarbamoyl)pyrazine-2-carboxylic acid is its antimycobacterial properties. Research indicates that derivatives of pyrazine-2-carboxylic acid exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, compounds derived from pyrazinoic acid have been shown to possess high antimycobacterial activity, with some exhibiting minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL against M. tuberculosis H37Rv .

Antifungal and Antibacterial Properties

In addition to its antimycobacterial effects, studies have demonstrated that this compound and its derivatives also exhibit antifungal and antibacterial activities. These compounds have been tested for their efficacy against various pathogens, showing potential as broad-spectrum antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves the modification of pyrazine-2-carboxylic acid derivatives through carbamoylation reactions. Various synthetic pathways have been explored to enhance the lipophilicity and biological activity of these compounds. For example, the introduction of different substituents on the phenyl ring has led to the development of more effective derivatives with improved pharmacokinetic properties .

Case Studies

Case Study 1: Antimycobacterial Screening

In a study focused on the screening of pyrazine derivatives for antimycobacterial activity, several compounds were synthesized and evaluated. Among them, 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids showed significant activity against M. tuberculosis, with some derivatives outperforming traditional treatments like pyrazinamide . This highlights the potential for developing new antitubercular agents based on this scaffold.

Case Study 2: Antifungal Efficacy

Another case study investigated the antifungal properties of substituted amides derived from pyrazine-2-carboxylic acids. The results indicated that certain derivatives exhibited substantial antifungal activity against common fungal pathogens, suggesting their potential use in treating fungal infections .

Summary Table of Biological Activities

作用機序

The mechanism by which 3-(Methylcarbamoyl)pyrazine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of certain bacteria by interfering with their metabolic processes . The exact molecular targets and pathways are still under investigation.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(methylcarbamoyl)pyrazine-2-carboxylic acid, highlighting their physicochemical properties, spectral data, and biological activities.

Key Observations:

Electronic Effects of Substituents :

- Electron-withdrawing groups (e.g., nitro in compound 16 ) enhance antimycobacterial potency, likely by stabilizing the carbamoyl moiety and improving target binding .

- Electron-donating groups (e.g., methyl in compound 13 ) reduce activity, suggesting a trade-off between lipophilicity and electronic compatibility with bacterial targets .

Biological Activity :

- Compound 16 (4-nitro derivative) exhibits the highest activity against M. tuberculosis (MIC = 1.56 µg/mL), outperforming pyrazinamide (MIC = 3–50 µg/mL) .

- Cytostatic analogs (e.g., pyrazine sorafenib derivatives) with urea or cyclopentyl groups (e.g., compound 6h ) show IC₅₀ values as low as 0.6 µM in cancer cells, highlighting the role of bulky substituents in target selectivity .

Synthetic Feasibility :

- High yields (>90%) are achievable for chloro- and methyl-substituted derivatives (e.g., compound 9 ), whereas nitro-substituted analogs (e.g., 16 ) require optimized conditions (yield = 58%) .

Catalytic Applications :

- Pyrazine-2-carboxylic acid derivatives act as co-catalysts in alkane oxidations, with PCA (pyrazine-2-carboxylic acid) accelerating radical generation in vanadium-mediated systems .

生物活性

3-(Methylcarbamoyl)pyrazine-2-carboxylic acid (CAS No. 716362-46-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies concerning this compound.

The synthesis of this compound typically involves the reaction of pyrazine-2-carboxylic acid with various amines. The resulting compound features a methylcarbamoyl group attached to the pyrazine ring, which is crucial for its biological activity. The general synthetic route can be summarized as follows:

- Starting Material : Pyrazine-2-carboxylic acid

- Reagents : Methyl isocyanate or other suitable amines

- Reaction Conditions : Typically conducted under reflux in a suitable solvent (e.g., DMF or DMSO).

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis and various fungal strains. In vitro studies have demonstrated its potential as an antitubercular agent, with minimum inhibitory concentrations (MIC) comparable to established drugs.

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis H37Rv | 3.13 |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Mycobacterium tuberculosis H37Rv | 1.56 |

These findings suggest that modifications to the pyrazine ring can enhance lipophilicity and, consequently, biological activity against mycobacterial infections .

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in antitumor studies. Its derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of metabolic pathways and enzyme inhibition.

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially leading to inhibition of their activity.

- Binding Affinity : Molecular docking studies indicate that the compound binds effectively to targets such as decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme in mycobacterial cell wall synthesis .

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

- Antimycobacterial Activity : A study demonstrated that derivatives with increased lipophilicity exhibited enhanced antimycobacterial activity against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 1.56 μg/mL .

- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that these compounds generally exhibit low toxicity towards mammalian cells, making them suitable candidates for further drug development.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(Methylcarbamoyl)pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and methylamine. A common approach involves activating the carboxylic acid group using carbodiimides (e.g., EDC or DCC) in the presence of catalysts like DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., dichloromethane or DMF). For example, trifluoromethyl-substituted analogs are synthesized using trifluoroacetic anhydride under similar conditions . Optimizing stoichiometry, temperature (room temperature vs. reflux), and solvent polarity can improve yields. Enzymatic methods, such as acyltransferase-mediated coupling under solvent-free conditions, offer greener alternatives but require optimization of enzyme activity and reaction time .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Confirms substitution patterns (e.g., methylcarbamoyl at C3, carboxylic acid at C2) and monitors reaction progress.

- HPLC/UPLC : Quantifies purity (>95% typically required for biological assays) using C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid.

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 210.1) and detects by-products.

- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for carboxylic acid and carbamoyl groups).

- Stability under varying pH and temperature should be assessed via accelerated degradation studies .

Q. What in vitro models are used to assess its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (H37Rv strain) to evaluate antitubercular potential, leveraging structural similarities to pyrazinamide .

- Cytostatic Activity : MTT assays on cancer cell lines (e.g., HepG2, A549) to measure IC₅₀ values. Derivatives with substituted carbamoyl groups have shown IC₅₀ values <1 μM in some cases .

- Enzyme Inhibition : Succinate dehydrogenase (SDH) inhibition assays, relevant for fungicidal activity, using mitochondrial extracts and spectrophotometric monitoring of reduced DCIP .

Advanced Research Questions

Q. How can contradictions in bioactivity data between structural analogs be resolved?

- Methodological Answer : Contradictions often arise from substituent electronic effects and solubility. For example:

- Trifluoromethyl vs. Methylcarbamoyl : The electron-withdrawing trifluoromethyl group enhances metabolic stability but reduces solubility compared to the polar methylcarbamoyl group, affecting membrane permeability .

- Data Normalization : Use logP values (e.g., calculated via HPLC) and cellular uptake studies (e.g., fluorescent tagging) to correlate hydrophobicity with activity.

- Structural Modeling : Compare docking scores (e.g., AutoDock Vina) of analogs with target enzymes (e.g., SDH or mycobacterial FAS-I) to identify critical binding interactions .

Q. What computational methods predict target interactions and guide SAR studies?

- Methodological Answer :

- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., carbamoyl nitrogen nucleophilicity) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., SDH) over 100 ns trajectories to assess binding stability and hydrogen-bonding networks.

- QSAR Models : Develop 2D/3D-QSAR using descriptors like Hammett constants (σ) for substituents to optimize activity .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Prodrug Design : Synthesize methyl esters (e.g., this compound methyl ester) to enhance oral bioavailability, followed by esterase-mediated activation .

- Nanocarrier Encapsulation : Use liposomal formulations to improve aqueous solubility and reduce off-target effects.

- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify metabolic hotspots (e.g., methylcarbamoyl hydrolysis) and guide structural modifications .

Q. How does the methylcarbamoyl group influence structure-activity relationships compared to other substituents?

- Methodological Answer :

- Bioisosteric Replacement : Compare with phenylcarbamoyl () and trifluoromethyl () analogs. Methylcarbamoyl balances hydrogen-bonding capacity (via NH) and moderate hydrophobicity, enhancing target engagement without excessive lipophilicity.

- Crystallography : Co-crystallize derivatives with target proteins (e.g., mycobacterial PanD) to visualize interactions. Methylcarbamoyl may form key hydrogen bonds with active-site residues like Asp or Arg .

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity, revealing methylcarbamoyl’s role in improving MIC values by 4–8-fold over unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。